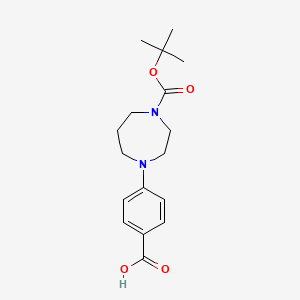
2-(4-Phenoxy-phenyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Phenoxy-phenyl)-acetamide” is a chemical compound that contains a phenoxy group . It is related to the class of compounds known as phenoxyacetic acids , which are widely used in the synthesis of various bioactive molecules .
Synthesis Analysis
The synthesis of “2-(4-Phenoxy-phenyl)-acetamide” could involve several steps, including bromination, etherification, and sulfocarbamide reactions . Another method involves the ipso-hydroxylation of arylboronic acids . These methods often require specific catalysts and controlled reaction conditions .Molecular Structure Analysis
The molecular structure of “2-(4-Phenoxy-phenyl)-acetamide” would include a phenoxy group attached to a phenyl group via an ether bond . The exact structure would depend on the specific substituents present in the molecule .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Phenoxy-phenyl)-acetamide” could include various organic reactions such as bromination, etherification, and sulfocarbamide reactions . The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Phenoxy-phenyl)-acetamide” would depend on its specific structure. Related compounds such as phenoxyacetic acid are known to be white or clear crystalline compounds at room temperature, with a solubility in water of 12 g/L and high solubility in organic solvents .Aplicaciones Científicas De Investigación
DNA-Binding Characteristics
2-(4-Phenoxy-phenyl)-acetamide: derivatives have been studied for their ability to bind to DNA. This is particularly important in the development of new chemotherapeutic agents, as DNA-binding molecules can interfere with the replication and function of DNA in cancer cells. For example, certain Ru(II) polypyridyl complexes containing 2-(4-Phenoxy-phenyl)-acetamide have shown the ability to intercalate between DNA base pairs, which could be leveraged in the design of drugs targeting specific DNA sequences .
Antimicrobial Activity
Compounds with 2-(4-Phenoxy-phenyl)-acetamide structure have displayed significant antimicrobial activity. This suggests potential applications in developing new antibiotics or disinfectants, especially considering the increasing problem of antibiotic resistance. The mechanism of action may involve the disruption of microbial cell walls or interference with essential enzymes .
Photosensitizers for DNA Strand Scission
The same Ru(II) complexes mentioned above have also been found to be efficient photosensitizers, capable of inducing strand breaks in plasmid DNA upon light activation. This property could be harnessed in photodynamic therapy, a treatment method that uses light to activate a photosensitizer drug, which then produces a form of oxygen that kills nearby cells .
Molecular Electronics
2-(4-Phenoxy-phenyl)-acetamide: and its derivatives could play a role in molecular electronics, including photovoltaics and light-emitting diodes (LEDs). Their ability to bind to DNA and other molecules may allow them to function as switches or transporters of electrical charge at the nanoscale, which is a key requirement for the development of molecular circuits .
Synthesis of Substituted Phenols
This compound is also used in the synthesis of various substituted phenols, which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and polymers. The methodologies developed for these syntheses are often designed to be green and sustainable, minimizing the use of hazardous reagents and maximizing yield .
Chemotherapeutic Reagents
The structural features of 2-(4-Phenoxy-phenyl)-acetamide make it a candidate for the development of chemotherapeutic reagents. Its ability to interact with biological molecules could lead to the creation of drugs that are more selective and less toxic than current chemotherapy treatments .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It shares structural similarities with phenoxy herbicides, which are known to mimic the auxin growth hormone indoleacetic acid (iaa) and act on broad-leaf plants .
Mode of Action
Phenoxy herbicides, which have a similar structure, act by mimicking the auxin growth hormone iaa . When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, leading to the plant’s death .
Biochemical Pathways
Phenoxy herbicides, which share structural similarities, affect the auxin signaling pathway in plants .
Result of Action
Phenoxy herbicides, which share structural similarities, induce rapid, uncontrolled growth in broad-leaf plants, leading to the plant’s death .
Action Environment
Phenoxy herbicides, which share structural similarities, are widely used in agriculture, indicating that they are likely stable under various environmental conditions .
Propiedades
IUPAC Name |
2-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNSONABRYVHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


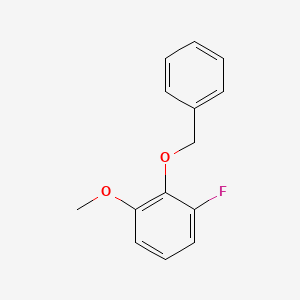

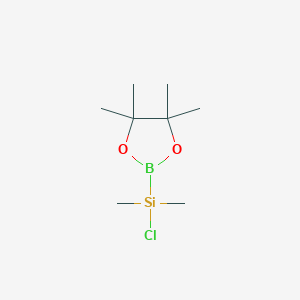
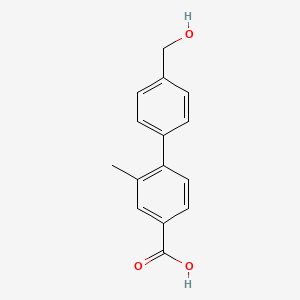



![Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II), 98%](/img/structure/B6289176.png)
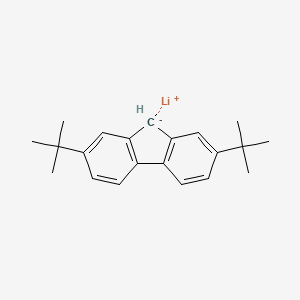
![(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine](/img/structure/B6289189.png)
